![molecular formula C22H26N4S B2593505 4-(4-Benzylpiperazin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 423143-21-9](/img/structure/B2593505.png)
4-(4-Benzylpiperazin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the IUPAC name, other names, and structural formula of the compound.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligands
Research has highlighted the synthesis and structure-activity relationship (SAR) studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). These studies were aimed at optimizing potency through systematic modifications, leading to compounds with significant in vitro potency and demonstrating potential as anti-inflammatory and antinociceptive agents, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Antitumor Activities
A new series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives were designed, synthesized, and their antitumor activities were evaluated in vitro against human cancer cell lines, including A549 (human alveolar adenocarcinoma) and H460 (human lung cancer). The most potent compound exhibited significant antitumor activity, suggesting the potential of these compounds as therapeutic agents (Guo et al., 2012).
Cholinesterase and Aβ-Aggregation Inhibitors
Studies on 2,4-disubstituted pyrimidine derivatives explored their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds were designed, synthesized, and evaluated for their potential in addressing multiple pathological routes in Alzheimer's disease, with some compounds showing potent inhibitory activities (Mohamed et al., 2011).
Drug-Likeness of Histamine H3 Receptor Ligands
Another study focused on the drug-likeness of 2-aminopyrimidines as histamine H3 receptor ligands, synthesizing a series of compounds and testing their binding affinity. The research aimed at identifying compounds with high affinity and selectivity to the histamine H3 receptor, contributing insights into the development of potential H3R ligands with promising calculated drug-likeness properties (Sadek et al., 2014).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Direcciones Futuras
This involves potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Propiedades
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4S/c1-16-23-21(20-18-9-5-6-10-19(18)27-22(20)24-16)26-13-11-25(12-14-26)15-17-7-3-2-4-8-17/h2-4,7-8H,5-6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYVVKCURWYCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

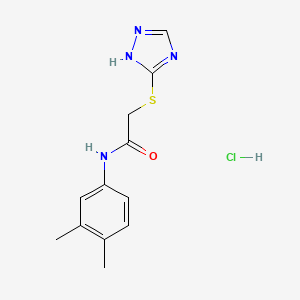
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2593424.png)
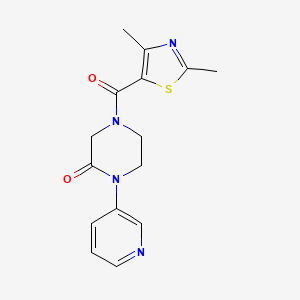
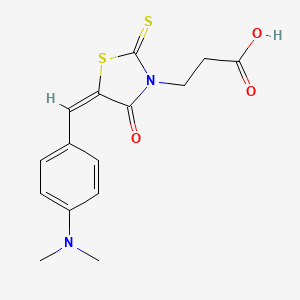

![3-cyclopentyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2593430.png)
![2-[(2-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2593433.png)
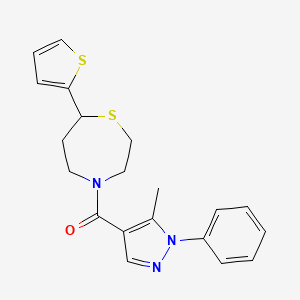
![N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2593437.png)
![N-(3-methylbutyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2593438.png)
![N-[cyano(3-fluorophenyl)methyl]acetamide](/img/structure/B2593440.png)
![Ethyl 5-[(2,6-difluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2593443.png)
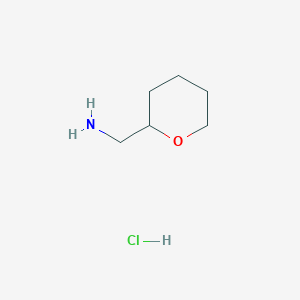
![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2593445.png)